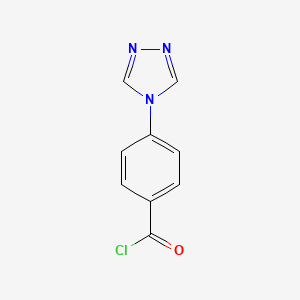
4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride: is an organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a benzoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride typically involves the reaction of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive benzoyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of 4-(4H-1,2,4-Triazol-4-yl)benzoic acid.
Oxidation and Reduction: While less common, the triazole ring can participate in oxidation and reduction reactions under specific conditions, leading to various oxidation states of the nitrogen atoms within the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Formed from hydrolysis reactions.
科学研究应用
Chemistry: 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various triazole-containing compounds, which are of interest in medicinal chemistry and materials science.
Biology and Medicine: The compound and its derivatives have shown potential as antimicrobial and antifungal agents. The triazole ring is known for its biological activity, and the benzoyl chloride moiety allows for further functionalization, enhancing its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The benzoyl chloride group reacts with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with metal ions and other biomolecules, further contributing to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by covalently modifying active site residues.
Metal Ions: The triazole ring can chelate metal ions, affecting metalloprotein function.
Cellular Pathways: By interacting with key biomolecules, the compound can modulate various cellular pathways, leading to its antimicrobial and antifungal activities.
相似化合物的比较
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde
- 4-(4H-1,2,4-Triazol-4-yl)phenol
Comparison: 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride is unique due to the presence of the reactive benzoyl chloride group, which allows for a wide range of chemical modifications. In contrast, compounds like 4-(4H-1,2,4-Triazol-4-yl)benzoic acid and 4-(4H-1,2,4-Triazol-4-yl)benzaldehyde lack this reactive group, limiting their reactivity and potential applications. The presence of the triazole ring in all these compounds imparts similar biological activities, but the benzoyl chloride derivative offers greater versatility in chemical synthesis and functionalization.
属性
CAS 编号 |
717871-76-6 |
|---|---|
分子式 |
C9H6ClN3O |
分子量 |
207.61 g/mol |
IUPAC 名称 |
4-(1,2,4-triazol-4-yl)benzoyl chloride |
InChI |
InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-5-11-12-6-13/h1-6H |
InChI 键 |
QNXFKEVHKRIXOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


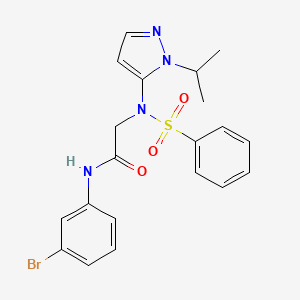
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
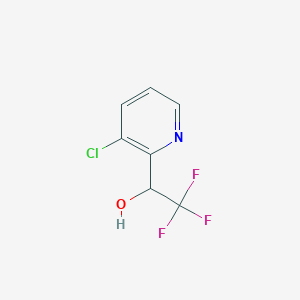
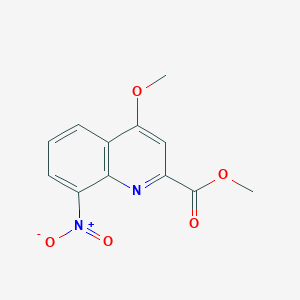
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
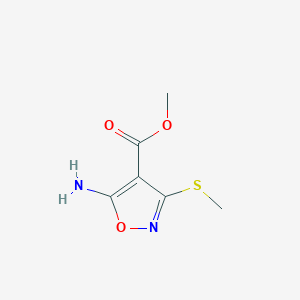
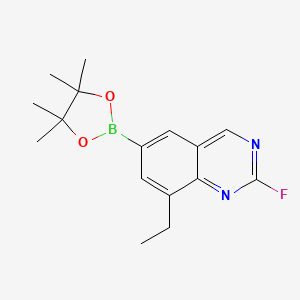
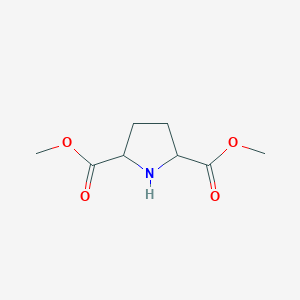
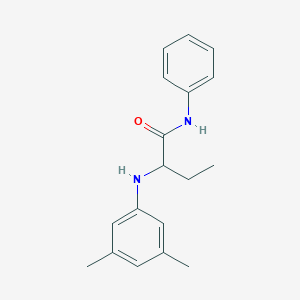
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)
